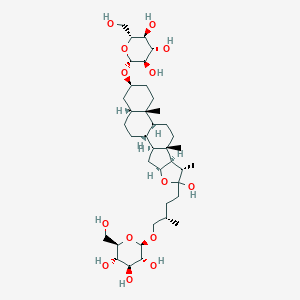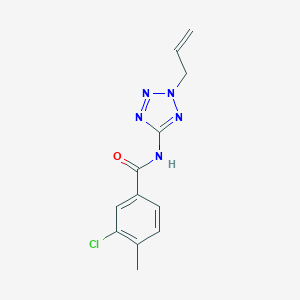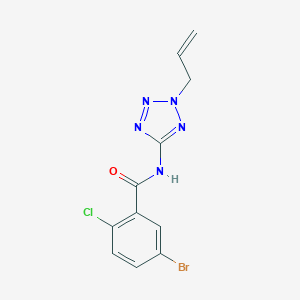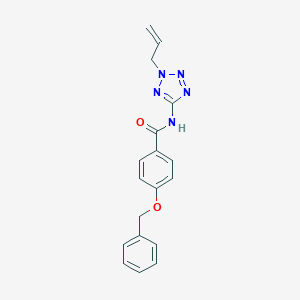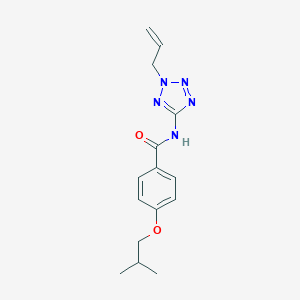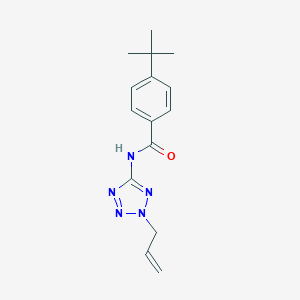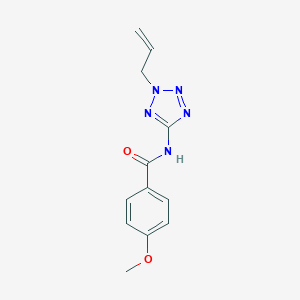
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide, also known as ATB-346, is a novel drug that has been developed as a potential therapeutic agent for the treatment of pain and inflammation. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to selectively target the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. ATB-346 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of osteoarthritis and other inflammatory conditions.
Wirkmechanismus
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide selectively targets the COX-2 enzyme, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By selectively targeting COX-2, this compound reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include inhibition of COX-2 activity, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. In addition, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against tissue damage and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has several advantages for lab experiments. It has been shown to be highly effective in preclinical models of inflammation and pain, making it a valuable tool for studying these conditions. In addition, this compound has a superior safety profile compared to traditional NSAIDs, which reduces the risk of confounding factors in experimental studies. However, this compound is a relatively new drug, and its mechanisms of action and long-term safety profile are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide. These include further studies on its mechanisms of action, long-term safety profile, and efficacy in different inflammatory conditions. In addition, there is a need for more clinical trials to evaluate the efficacy of this compound in humans and to compare its safety and efficacy to traditional NSAIDs. Finally, there is a need for more research on the potential use of this compound in combination with other drugs for the treatment of inflammatory conditions.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-allyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2,4-dione to form the intermediate this compound. The intermediate is then subjected to various purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be highly effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In addition, this compound has been shown to have a superior safety profile compared to traditional NSAIDs, which are associated with gastrointestinal and cardiovascular side effects.
Eigenschaften
Molekularformel |
C12H13N5O2 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
4-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O2/c1-3-8-17-15-12(14-16-17)13-11(18)9-4-6-10(19-2)7-5-9/h3-7H,1,8H2,2H3,(H,13,15,18) |
InChI-Schlüssel |
LWMUNQMUAKPGAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









